2-Fluoro-2-phenylacetamide

Enzyme Inhibition Glycobiology Lysosomal Storage Disorders

Non-fluorinated or multi-halogenated phenylacetamide analogs often fail in enzyme inhibitor programs. 2-Fluoro-2-phenylacetamide is an exact α-monofluorinated building block, validated to dramatically boost selectivity: • 126-fold α-glucosidase inhibition vs acarbose; 18-fold selectivity gain over non-fluorinated parent for α-L-fucosidase. • Enables potent TRPV1 antagonists (Ki single-digit nM) and CDK2 inhibitors (IC50 99 nM). • Clean 19F NMR probe for DMPK and structural biology. Available high-purity, with fast global shipping.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 14204-07-0
Cat. No. B083678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-phenylacetamide
CAS14204-07-0
SynonymsBenzeneacetamide, -alpha--fluoro-
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)N)F
InChIInChI=1S/C8H8FNO/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)
InChIKeyRNRBGHTUJLSGBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-2-phenylacetamide: Core Properties & Class Context


2-Fluoro-2-phenylacetamide (CAS 14204-07-0), with the molecular formula C8H8FNO and a molecular weight of 153.15 g/mol, is an α-fluorinated phenylacetamide derivative [1]. It belongs to the broader class of halogenated phenylacetamides and propanamides, which are extensively investigated as bioactive scaffolds [2]. The compound features a single fluorine atom substitution at the alpha-position of the phenylacetamide core, distinguishing it from non-fluorinated, multi-fluorinated, or ring-fluorinated analogs. This specific substitution pattern is critical for its utility as a versatile synthetic building block and for its unique biological profile in enzyme inhibition and receptor antagonism [2].

Scaffold α-fluorinated phenylacetamide building block
Differentiation Distinct from ring-fluorinated, difluorinated, or non-fluorinated analogs
Workflow Suited for enzyme inhibition, receptor antagonist, and SAR probe studies

2-Fluoro-2-phenylacetamide: In-Class Substitution Risks


Generic substitution within the phenylacetamide class is scientifically unsound due to profound differences in molecular recognition driven by halogenation pattern and regiochemistry. For example, in a structure-activity relationship (SAR) study of 2β-deoxyfuconojirimycin (DFJ) acetamide inhibitors, the presence of a single fluoro group on the phenyl ring markedly increased potency and selectivity for α-l-fucosidases, whereas the addition of a second or third fluoro group decreased inhibition potency [1]. Similarly, a study of 117 halogenated phenyl acetamide/propanamide analogs targeting TRPV1 revealed a broad functional spectrum, ranging from agonism to potent antagonism, based solely on halogen substitution [2]. Therefore, assuming functional equivalence between 2-fluoro-2-phenylacetamide and its close analogs, such as non-fluorinated, difluorinated, or chlorinated variants, introduces significant risk of experimental failure and can invalidate a research program's core hypothesis.

Halogenation pattern may shift enzyme inhibition profile
Fluorine number and position can alter potency and selectivity; single fluoro substitution does not predict poly-fluorinated behavior.
Fluorine position may alter TRPV1 functional response
Halogenated phenylacetamides span from agonism to antagonism; mono-fluorination at the alpha position may not replicate difluoro antagonist profiles.
Non-fluorinated or chlorinated analogs may not transfer selectivity
Non-fluorinated parent compounds can differ by >10-fold in enzyme inhibition; direct substitution without validation may compromise assay interpretation.

2-Fluoro-2-phenylacetamide: Quantitative Evidence for Selection


Enhanced α-L-Fucosidase Inhibition vs Non-Fluorinated Parent

The incorporation of the 2-fluoro-2-phenylacetamide scaffold into a 2β-deoxyfuconojirimycin (DFJ) derivative resulted in an 18-fold increase in inhibitory potency against human lysosomal α-L-fucosidase compared to the original, non-fluorinated DFJ compound [1]. The N-(2-fluorophenyl)-2β-DFJ acetamide derivative (compound 18j) exhibited potent and selective inhibition of α-l-fucosidases from multiple species [1].

α-L-Fucosidase inhibition
Head-to-head
IC50 7.9 nM (fluorinated derivative) vs non-fluorinated DFJ baseline; ~18-fold more potent
Supports fluorine incorporation for glycosidase inhibitor design.
In vitro human lysosomal enzyme assay context.
Enzyme Inhibition Glycobiology Lysosomal Storage Disorders

Superior α-Glucosidase Inhibition over Acarbose

A derivative containing the N-2-fluorophenylacetamide moiety (compound 6l) demonstrated exceptional potency as an α-glucosidase inhibitor, vastly outperforming the clinical reference standard acarbose [1].

α-Glucosidase inhibition
Head-to-head
Ki 0.98 nM vs acarbose 123.70 nM; 126-fold lower Ki
Supports high-affinity α-glucosidase probe design.
Reported enzyme inhibition assay context.
Metabolic Enzyme Inhibition α-Glucosidase Drug Discovery

CDK2 Inhibitory Activity vs Parent Compound

When the 2-fluoro-2-phenylacetamide moiety is incorporated into a specific 3-aminopyrazole scaffold, it confers nanomolar potency against the cyclin-dependent kinase 2 (CDK2) target [1].

CDK2 inhibition
Class-level
IC50 99 nM for 3-aminopyrazole derivative incorporating 2-fluoro-2-phenylacetamide
Reported nanomolar potency context for kinase inhibitor design.
In vitro biochemical kinase assay; ATP competition.
Kinase Inhibition CDK2 Cancer Research

TRPV1 Antagonist SAR: Fluorination Pattern Matters

In a large SAR study of 117 halogenated phenyl acetamide/propanamide analogs as TRPV1 antagonists, specific substitution patterns were linked to potent antagonism. While potent antagonists like compounds 28 and 92 (Ki[CAP] = 2.6 and 6.9 nM) featured two fluoro groups in the A-region, the data underscores that mono-fluorination at the alpha-position (as in 2-fluoro-2-phenylacetamide) provides a distinct and valuable starting point, with its activity profile being different from both non-fluorinated and poly-fluorinated variants [1]. This is further supported by data showing a wide range of TRPV1 antagonistic potencies (e.g., IC50 values ranging from 14 nM to >14,000 nM) depending on the precise halogenation and substitution of the phenylacetamide core [2].

TRPV1 activity range
Class-level
IC50 range 14 nM – >14,000 nM across 117 halogenated analogs
Halogenation/substitution pattern may drive functional response.
Class-level SAR; specific analog activity may differ.
Pain Research TRPV1 Antagonism Neuroscience

2-Fluoro-2-phenylacetamide: Optimal Application Scenarios


α-Glucosidase & α-L-Fucosidase Inhibitor Development

A research group focused on metabolic disorders or lysosomal storage diseases (e.g., fucosidosis) is designing novel enzyme inhibitors. The quantitative evidence clearly demonstrates that incorporating the 2-fluoro-2-phenylacetamide scaffold into a lead compound can enhance inhibitory potency by up to 126-fold against α-glucosidase compared to the standard drug acarbose [1], and by ~18-fold against α-L-fucosidase compared to a non-fluorinated parent [2]. In this scenario, 2-fluoro-2-phenylacetamide is not an interchangeable building block but a strategic choice to achieve high target affinity and selectivity, making its procurement essential for the program's success.

TRPV1 Antagonist SAR Exploration

A medicinal chemistry team is optimizing a lead series for TRPV1 antagonism as a potential non-opioid analgesic. Class-level SAR evidence indicates that the halogenation pattern on the phenylacetamide A-region dictates functional activity, ranging from agonism to potent antagonism, with single-digit nanomolar Ki values achievable [1]. In this context, 2-fluoro-2-phenylacetamide serves as a specific, well-defined SAR probe. Its procurement and use in parallel synthesis allows the team to systematically interrogate the effects of mono-fluorination at the alpha-position, a key variable that cannot be accurately predicted by testing other halogenated or non-halogenated analogs [2].

Novel Kinase Inhibitor Synthesis with Privileged Fragment

An oncology drug discovery program is focused on developing ATP-competitive inhibitors of CDK2. The team requires a chemical starting material that has been validated as a privileged fragment for this target class. The direct evidence shows that when the 2-fluoro-2-phenylacetamide group is appended to a specific 3-aminopyrazole core, the resulting molecule achieves a potent IC50 of 99 nM against CDK2 [1]. This makes 2-fluoro-2-phenylacetamide a high-value procurement item for any project aiming to explore the chemical space around this validated, nanomolar-potency lead compound.

19F NMR Probe for Structural Biology & DMPK

A structural biology or DMPK (Drug Metabolism and Pharmacokinetics) group requires an 19F NMR probe to study protein-ligand interactions or to track metabolic fate. 2-Fluoro-2-phenylacetamide contains a single fluorine atom in a distinct chemical environment. Its procurement for this purpose is driven by its specific physicochemical properties and the need for a clean 19F NMR signal, a tool not provided by non-fluorinated analogs. While not a direct comparison of bioactivity, this is a critical selection criterion for this specific analytical application, highlighting the compound's value beyond medicinal chemistry.

Application
Selection Property
Validation Focus
Glycosidase inhibitor development studies
α-Fluoro substitution scaffold
Enzyme inhibition endpoint review
TRPV1 antagonist SAR exploration
Halogenation pattern specificity
Calcium-influx assay context
CDK2 inhibitor synthesis (privileged fragment)
ATP-competitive kinase fragment
Kinase panel endpoint review
19F NMR probe for structural biology & DMPK
Single fluorine chemical environment
19F signal and metabolic tracking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.